molecular formula C15H9ClF2N6O B4838849 N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4838849
M. Wt: 362.72 g/mol
InChI Key: QLEPCGGHKNEJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various functional groups such as a chloro, cyano, and difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-cyanophenylhydrazine with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization and functional group modifications to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N2-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

Uniqueness

What sets N2-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N6O/c1-7-4-11(12(17)18)24-15(20-7)22-13(23-24)14(25)21-9-3-2-8(6-19)10(16)5-9/h2-5,12H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEPCGGHKNEJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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